Dibenzarsole
CAS No.:
Cat. No.: VC20680913
Molecular Formula: C12H8As
Molecular Weight: 227.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H8As |
---|---|
Molecular Weight | 227.11 g/mol |
Standard InChI | InChI=1S/C12H8As/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-8H |
Standard InChI Key | IDYWJSNPWHFWEH-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)C3=CC=CC=C3[As]2 |
Introduction
Chemical Structure and Molecular Properties
Spectroscopic and Physicochemical Data
Key physicochemical properties of dibenzarsole include:
The compound’s Standard InChIKey (LMOSVIMZPPKUDF-UHFFFAOYSA-N
) facilitates database searches and computational modeling .
Synthesis and Manufacturing
General Synthetic Routes
Dibenzarsole is synthesized via methods analogous to those used for arsenic-containing heterocycles. A common approach involves:
-
Cyclization Reactions: Arsenic precursors, such as arylarsines, undergo cyclization with dihalobenzenes under controlled conditions.
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Coordination-Driven Assembly: As suggested by its use in coordination chemistry, dibenzarsole may form through template-assisted reactions involving transition metals .
While specific synthetic details for dibenzarsole are sparse in the provided sources, patents such as US3776883A highlight the broader applicability of arsenic heterocycles in polymer science, implying scalable synthesis protocols .
Purification and Characterization
Post-synthesis, dibenzarsole is typically purified via recrystallization or column chromatography. Characterization relies on:
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Mass Spectrometry: To confirm molecular weight (304.2 g/mol) .
-
NMR Spectroscopy: For elucidating aromatic proton environments and arsenic coupling patterns.
Applications in Coordination Chemistry and Materials Science
Ligand in Metal Complexes
Dibenzarsole’s arsenic atom exhibits lone pair availability, making it a candidate ligand for transition metals. For example:
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Palladium and Platinum Complexes: Arsenic ligands enhance catalytic activity in cross-coupling reactions, though dibenzarsole’s bulky structure may limit substrate accessibility .
Future Research Directions
Expanding Coordination Chemistry
Exploring dibenzarsole’s utility in asymmetric catalysis or photoluminescent materials could unlock novel applications.
Environmental Impact Studies
Assessing the ecotoxicity of dibenzarsole and its degradation products is critical given arsenic’s environmental persistence.
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